2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.79. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research on structurally similar thiazole carboxamide derivatives has indicated potential anticancer activity. For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown significant activity against various cancer cell lines, hinting at the promise of related compounds in cancer research and treatment (Cai et al., 2016). Moreover, thiophene-based compounds, including those with thiazole groups, have been evaluated for cytotoxicity against several cancer cell lines, revealing their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
Compounds with thiazole structures, closely related to 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide, have been evaluated for their antimicrobial properties. A study on two-amino-4-(4-chlorophenyl) thiazole derivatives demonstrated moderate antibacterial activity against certain Gram-positive bacteria and significant antifungal activity against specific fungi (Kubba & Rahim, 2018). Additionally, various thiazole derivatives have been synthesized and shown to exhibit antimicrobial activity, indicating the relevance of this chemical structure in developing new antimicrobial agents (Chawla, 2016).
Quantum Chemical and Computational Studies
Computational and quantum chemical methods have been applied to characterize thiazole derivatives, analyzing their properties and interactions at a molecular level. For instance, a study involving spectroscopic techniques and quantum chemical calculations explored the properties and biological functions of a compound structurally similar to this compound, highlighting its potential in various biological applications (Viji et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate .
Biochemical Pathways
Related compounds like indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
Similar compounds have been found to be stable under various conditions .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)16-19-14(10-21-16)15(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNXAYAJQWRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.